ent-Rosuvastatin Acyl-β-D-glucuronide
Description
Properties
Molecular Formula |
C₂₈H₃₆FN₃O₁₂S |
|---|---|
Molecular Weight |
657.66 |
Synonyms |
1-[(3S,5R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoate] β-D-Glucopyranuronic Acid; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacokinetics and Drug Interactions
-
Uptake and Transport Mechanisms :
- Research indicates that ent-Rosuvastatin Acyl-β-D-glucuronide interacts with various organic anion transporting polypeptides (OATPs), which are crucial for hepatic uptake. Studies have shown that polymorphisms in OATP transporters can significantly affect the systemic exposure of statins, including rosuvastatin and its glucuronides .
- The sandwich-cultured hepatocyte model has been employed to study the hepatobiliary transport of this metabolite, providing insights into its absorption and elimination pathways .
- Impact on Cytochrome P450 Enzymes :
Toxicological Studies
-
Hepatotoxicity Assessment :
- The formation of acyl glucuronides has been linked to potential hepatotoxic effects. Studies have indicated that while some acyl glucuronides exhibit reactivity with protein nucleophiles, leading to toxicity, this compound has shown a lower propensity for such interactions . This suggests a favorable safety profile in comparison to other drugs that form reactive metabolites.
- Comparative Toxicology :
Clinical Applications
-
Efficacy in Lipid Management :
- Clinical trials have demonstrated that rosuvastatin significantly reduces low-density lipoprotein cholesterol (LDL-C) levels more effectively than atorvastatin. The role of this compound in achieving these lipid-lowering effects is critical, as it is one of the primary metabolites contributing to the overall efficacy of rosuvastatin therapy .
- Patient Tolerability :
Data Summary Table
Q & A
Q. What enzymatic pathways are involved in the hepatic synthesis of ent-Rosuvastatin Acyl-β-D-glucuronide, and how can these be experimentally validated?
this compound is formed via glucuronidation mediated by uridine diphosphate glucuronosyltransferases (UGTs), particularly UGT1A1, UGT1A3, and UGT2B7. To validate this, researchers can:
Q. What are the critical stability considerations for handling this compound in laboratory settings?
Acyl glucuronides are pH- and temperature-sensitive. Key protocols include:
- Sample storage : Store at -80°C in amber vials to minimize hydrolysis and acyl migration. Avoid freeze-thaw cycles .
- Buffer selection : Use phosphate-buffered saline (pH 7.4) during in vitro assays to mimic physiological conditions.
- Rapid processing : Centrifuge biological samples (e.g., plasma, urine) immediately post-collection to prevent enzymatic degradation .
Q. Which analytical methods are optimal for quantifying this compound in complex biological matrices?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Provides high sensitivity (LOQ: 0.1–1 ng/mL) and specificity. Use reverse-phase C18 columns with mobile phases containing 0.1% formic acid .
- Solid-phase extraction (SPE) : Prior to LC-MS/MS, use Strata-X cartridges for sample cleanup, achieving >85% recovery from urine or feces .
- Isomer differentiation : Employ HILIC chromatography to resolve β-1-O-acyl isomers from α-anomers .
Advanced Research Questions
Q. How does this compound mediate drug-drug interactions (DDIs) via enzyme inhibition?
- CYP2C8 inhibition : Similar to clopidogrel acyl-β-D-glucuronide, ent-Rosuvastatin’s metabolite may inhibit CYP2C8 through covalent binding to the enzyme’s active site. Validate via:
- Fluorescent probes (e.g., amodiaquine N-deethylation) in HLMs.
- Docking simulations : Use Schrödinger Suite to model metabolite-enzyme interactions, focusing on thiophene-heme proximity .
Q. What experimental models best predict the in vivo toxicological potential of this compound?
- Protein adduct formation : Incubate the metabolite with human serum albumin (HSA) at 37°C for 24–72 hours. Detect adducts via:
- Western blotting with anti-acyl glucuronide antibodies.
- ELISA to quantify adduct-specific immune responses .
Q. How can contradictory data on the pharmacological activity of acyl glucuronides (e.g., TRPA1 antagonism) be resolved?
- Structure-activity relationship (SAR) studies : Compare this compound with inactive analogs (e.g., indomethacin acyl glucuronide). Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
